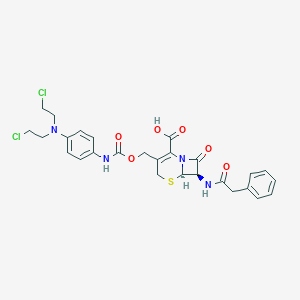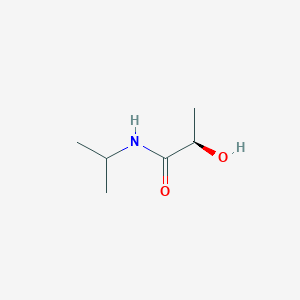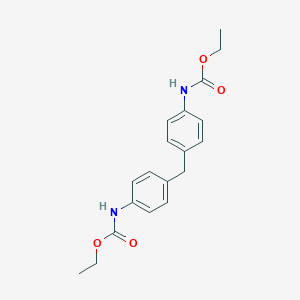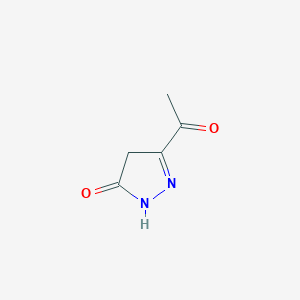
3-Acetyl-1,4-dihydropyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,4-dihydropyrazol-5-one, also known as ADHP, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. ADHP is a potent inhibitor of metal-catalyzed oxidation reactions and has been used as a scavenger of free radicals in biological systems.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1,4-dihydropyrazol-5-one is based on its ability to scavenge free radicals and inhibit metal-catalyzed oxidation reactions. The compound reacts with free radicals and neutralizes them, preventing them from causing damage to cellular components such as DNA, proteins, and lipids. 3-Acetyl-1,4-dihydropyrazol-5-one also chelates metal ions such as iron and copper, which are involved in the production of reactive oxygen species. By inhibiting metal-catalyzed oxidation reactions, 3-Acetyl-1,4-dihydropyrazol-5-one prevents the formation of reactive oxygen species and protects cells from oxidative stress.
Effets Biochimiques Et Physiologiques
3-Acetyl-1,4-dihydropyrazol-5-one has been shown to have various biochemical and physiological effects. The compound has been shown to protect cells from oxidative stress and prevent DNA damage caused by reactive oxygen species. 3-Acetyl-1,4-dihydropyrazol-5-one has also been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative disorders. The compound has also been shown to have cardioprotective effects by reducing oxidative stress and preventing the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-1,4-dihydropyrazol-5-one has several advantages for lab experiments. The compound is easy to synthesize and purify, and its purity can be confirmed through NMR spectroscopy and elemental analysis. 3-Acetyl-1,4-dihydropyrazol-5-one is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 3-Acetyl-1,4-dihydropyrazol-5-one has some limitations for lab experiments. The compound is not very soluble in water, which can limit its use in aqueous systems. 3-Acetyl-1,4-dihydropyrazol-5-one also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the use of 3-Acetyl-1,4-dihydropyrazol-5-one in scientific research. One potential area of research is the development of new 3-Acetyl-1,4-dihydropyrazol-5-one derivatives with improved solubility and stability. Another area of research is the use of 3-Acetyl-1,4-dihydropyrazol-5-one in combination with other antioxidants or therapeutic agents to enhance its effectiveness. 3-Acetyl-1,4-dihydropyrazol-5-one can also be used as a tool to study the role of oxidative stress in various diseases and to develop new therapeutic strategies for these diseases. Finally, 3-Acetyl-1,4-dihydropyrazol-5-one can be used as a potential biomarker for oxidative stress in various biological systems.
Méthodes De Synthèse
The synthesis of 3-Acetyl-1,4-dihydropyrazol-5-one can be achieved through the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The reaction results in the formation of a yellow crystalline compound that can be purified through recrystallization using ethanol. The purity of the compound can be confirmed through NMR spectroscopy and elemental analysis.
Applications De Recherche Scientifique
3-Acetyl-1,4-dihydropyrazol-5-one has been extensively used in scientific research due to its ability to scavenge free radicals and inhibit metal-catalyzed oxidation reactions. The compound has been used in various fields such as biochemistry, pharmacology, and medicine. 3-Acetyl-1,4-dihydropyrazol-5-one has been shown to protect cells from oxidative stress and prevent DNA damage caused by reactive oxygen species. The compound has also been used as a potential therapeutic agent in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
Numéro CAS |
139767-75-2 |
|---|---|
Nom du produit |
3-Acetyl-1,4-dihydropyrazol-5-one |
Formule moléculaire |
C5H6N2O2 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
3-acetyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-5(9)7-6-4/h2H2,1H3,(H,7,9) |
Clé InChI |
REBXPTXCLFJFGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NNC(=O)C1 |
SMILES canonique |
CC(=O)C1=NNC(=O)C1 |
Synonymes |
3H-Pyrazol-3-one, 5-acetyl-2,4-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



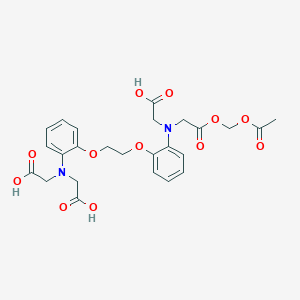
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
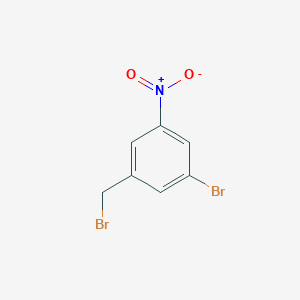
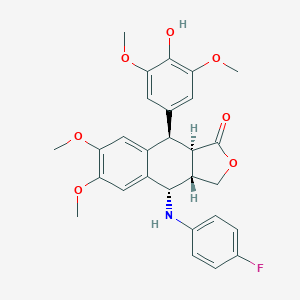
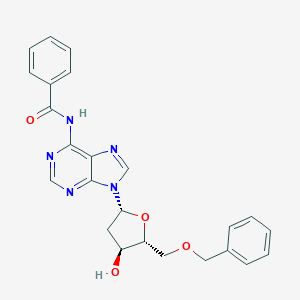
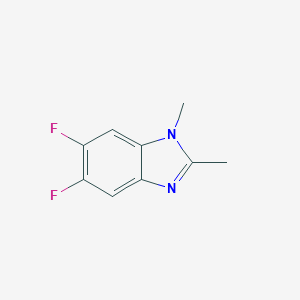
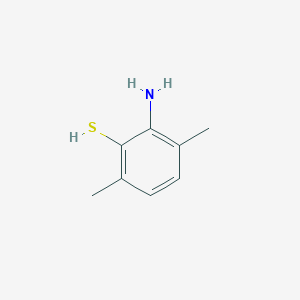
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
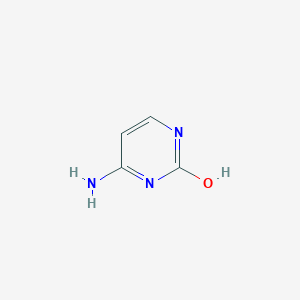
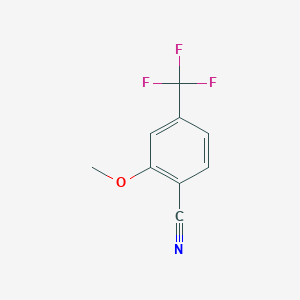
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
